Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, chloropyridazine, and spirocyclic amine, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 6-chloropyridazine and spirocyclic amines. These intermediates are then subjected to various reactions, including nucleophilic substitution and esterification, to form the final compound.
Nucleophilic Substitution: The chloropyridazine intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a spirocyclic amine, under controlled conditions to form the desired spirocyclic structure.
Esterification: The resulting spirocyclic amine is then esterified with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into more reactive forms.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with various nucleophiles to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream
Properties
IUPAC Name |
tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-16(2,3)25-15(23)22-8-9-24-17(12-22)6-7-21(11-17)10-13-4-5-14(18)20-19-13/h4-5H,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDCACAYOKAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)CC3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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